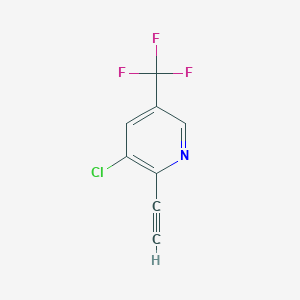

3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine

Description

Introduction to 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine

Historical Background and Discovery

The development of trifluoromethylpyridine derivatives traces back to significant advances in fluorinated heterocyclic chemistry during the late 20th century. The broader class of trifluoromethylpyridines gained prominence with the commercialization of fluazifop-butyl, the first herbicide incorporating a trifluoromethylpyridine substructure, which was introduced by Ishihara Sangyo Kaisha in 1982. This breakthrough marked the beginning of systematic exploration into trifluoromethylpyridine chemistry, leading to the development of numerous derivatives including this compound.

The synthesis of substituted trifluoromethylpyridines became increasingly important as researchers recognized their potential in agrochemical and pharmaceutical applications. Industrial processes for producing 3-chloro-5-trifluoromethylpyridine derivatives were developed through vapor-phase chlorination methods, utilizing specific catalysts such as activated carbon and metal chlorides to achieve selective substitution patterns. These synthetic methodologies laid the foundation for accessing more complex derivatives, including ethynyl-substituted compounds like this compound.

Nomenclature and Chemical Identification

International Union of Pure and Applied Chemistry Name and Synonyms

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound. This nomenclature follows standard naming conventions for substituted pyridine derivatives, where the pyridine ring serves as the parent structure and substituents are numbered according to their positions relative to the nitrogen atom. Alternative nomenclature includes the descriptor "pyridine, 3-chloro-2-ethynyl-5-(trifluoromethyl)-" which emphasizes the pyridine core structure.

The compound is also referenced in chemical databases under various synonyms that reflect its structural characteristics. These include systematic names that highlight the specific positioning of functional groups around the pyridine ring. The nomenclature consistently identifies the chloro substitution at position 3, the ethynyl group at position 2, and the trifluoromethyl group at position 5, providing clear structural identification for researchers and chemical suppliers.

Properties

IUPAC Name |

3-chloro-2-ethynyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c1-2-7-6(9)3-5(4-13-7)8(10,11)12/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBAONQLGHVNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901246892 | |

| Record name | 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135283-18-9 | |

| Record name | 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling with Acetylene

One of the most common and effective methods to prepare 2-ethynyl-substituted pyridines is the Sonogashira-type coupling of a 2-halopyridine with terminal acetylene under palladium catalysis.

- Starting material: 3-Chloro-2-chloro-5-(trifluoromethyl)pyridine or 3-chloro-5-(trifluoromethyl)pyridine with a suitable leaving group at the 2-position.

- Reagents: Acetylene gas or a protected acetylene derivative.

- Catalysts: Palladium complexes such as Pd(PPh3)2Cl2, often with copper(I) iodide as a co-catalyst.

- Base: Triethylamine or other organic bases.

- Solvent: Typically polar aprotic solvents or alcohols.

- Conditions: Controlled temperature (often room temperature to mild heating), inert atmosphere to prevent oxidation.

This method allows the direct introduction of the ethynyl group at the 2-position while preserving the chloro and trifluoromethyl substituents at the 3- and 5-positions, respectively.

Alternative Methods

While the palladium-catalyzed coupling is the primary route, other synthetic routes may involve:

- Nucleophilic substitution: Using ethynyl anions or equivalents to displace a halogen at the 2-position.

- Functional group transformations: Starting from 2-cyano or 2-bromo derivatives followed by ethynylation steps.

However, these methods are less commonly reported for this specific compound due to the sensitivity of the trifluoromethyl group and the need for selective substitution.

Related Intermediate Preparation and Context

Though direct preparation methods for this compound are limited in literature, closely related compounds such as 3-chloro-2-cyano-5-(trifluoromethyl)pyridine are well-studied and their preparation methods provide insight into the handling of this pyridine scaffold.

Preparation of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine

-

- Formation of an organic salt by reaction of 3-chloro-2-substituted-5-(trifluoromethyl)pyridine with an activator (e.g., triethylamine, 4-dimethylaminopyridine) in solvents such as methanol, acetone, or dichloromethane under reflux.

- Cyanation reaction by adding cyanide sources to the organic salt in biphasic solvent systems (e.g., dichloromethane and water), followed by acidification and washing to isolate the nitrile product.

Yields: Typically above 85%, with minimized cyanide consumption (1–1.5 molar equivalents).

Advantages: Avoidance of toxic nitrile solvents (acetonitrile, propionitrile), use of low-toxicity solvents like dichloromethane, solvent recycling, and reduced environmental impact.

This nitrile intermediate is a potential precursor for further functionalization to the ethynyl derivative via additional chemical transformations.

Detailed Reaction Conditions and Data

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Formation of organic salt | 3-chloro-2-R-5-(trifluoromethyl)pyridine + activator (e.g., triethylamine, 4-dimethylaminopyridine) | Methanol, acetone, or dichloromethane | Reflux (4–6 h) | 4–6 h | — | Filter and vacuum dry organic salt |

| 2. Cyanation | Organic salt + cyanide source + water + solvent (e.g., dichloromethane) | Dichloromethane + water | 0–80 °C | 2–3 h | >85% | Acidify to pH 2–4, wash to pH 6–7 |

| 3. Isolation | Vacuum distillation | — | 70–120 °C (vacuum) | — | — | Purify 3-chloro-2-cyano-5-(trifluoromethyl)pyridine |

Further Transformation to Ethynyl Derivative

The ethynyl group can be introduced from the nitrile intermediate or from halogenated pyridine derivatives via:

- Sonogashira cross-coupling of 2-chloro or 2-bromo-3-chloro-5-(trifluoromethyl)pyridine with acetylene.

- Deprotection or conversion of protected alkynes if used.

Summary of Key Preparation Insights

| Aspect | Details |

|---|---|

| Starting materials | 3-Chloro-5-(trifluoromethyl)pyridine derivatives (halogenated or nitrile) |

| Main reaction type | Palladium-catalyzed Sonogashira coupling with acetylene |

| Catalysts | Pd complexes, CuI co-catalyst |

| Solvents | Methanol, acetone, dichloromethane, others |

| Activators/bases | Triethylamine, 4-dimethylaminopyridine |

| Temperature range | 0–80 °C (reaction), reflux for salt formation |

| Yield | Typically >85% for intermediate steps |

| Environmental considerations | Use of low-toxicity solvents, solvent recycling, minimized cyanide use |

| Industrial feasibility | Methods designed for scalability with simple equipment and reduced waste |

Research Findings and Industrial Relevance

- The preparation methods emphasize high yield, environmental safety, and cost-effectiveness .

- The use of low-toxicity solvents like dichloromethane and avoiding nitrile solvents improves safety and reduces waste.

- The two-step salt formation and cyanation approach to intermediates is industrially advantageous.

- The palladium-catalyzed ethynylation is a well-established, reliable method for introducing the ethynyl group.

- These methods provide a foundation for synthesizing key intermediates for pharmaceuticals and agrochemicals, such as fluopyram derivatives.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide or thiourea can be used under basic conditions.

Addition Reactions: Electrophiles such as halogens or hydrogen halides can be employed.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted pyridines with various functional groups.

Addition Reactions: Products include alkenes with additional substituents.

Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Agrochemical Applications

1. Insecticidal Properties

3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine and its derivatives have been investigated for their insecticidal properties. The trifluoromethyl group contributes to increased lipophilicity, enhancing the compound's ability to penetrate insect cuticles, leading to effective pest control. Research has shown that compounds with trifluoromethylpyridine moieties exhibit significant activity against various insect pests, making them suitable candidates for pesticide formulation .

2. Crop Protection

The compound is utilized in developing agrochemicals aimed at protecting crops from pests. Fluazifop-butyl, one of the first derivatives containing trifluoromethylpyridine, has been commercially successful, paving the way for over 20 new agrochemicals that incorporate this moiety . The efficacy of these compounds in protecting crops has been well-documented, indicating their potential for widespread agricultural use.

Pharmaceutical Applications

1. Antibacterial Activity

Research indicates that this compound exhibits promising antibacterial properties. Studies have demonstrated its effectiveness against specific bacterial strains, suggesting potential applications in antibiotic development . The unique structural features of the compound enhance its binding affinity to bacterial targets, which is crucial for developing new antibacterial agents.

2. Therapeutic Potential

The hydrophobic nature of this compound allows it to penetrate biological membranes effectively, enhancing its potential as a therapeutic agent. Its interactions with various biological systems have been studied, showing that the trifluoromethyl group plays a crucial role in modulating interactions with enzymes and receptors .

Comparative Data Table

Case Studies

Case Study 1: Insect Control

A study focused on the application of this compound as an insecticide demonstrated a high mortality rate among treated insects compared to control groups. The results indicated that the compound's unique structure allowed for higher penetration and effectiveness against resistant pest populations.

Case Study 2: Antibacterial Efficacy

Another research project evaluated the antibacterial properties of this compound against several strains of bacteria. The findings revealed that derivatives of this compound exhibited a broad spectrum of activity, with some variants showing potency comparable to existing antibiotics.

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethynyl group can participate in covalent bonding with target proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atom can also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Comparisons

The following table highlights structural differences and similarities between the target compound and related pyridine derivatives:

Key Observations:

- Ethynyl vs. Chloromethyl/Ester Groups : The ethynyl group in the target compound offers distinct reactivity for cross-coupling or cycloaddition reactions compared to the chloromethyl (nucleophilic substitution) or ester (hydrolysis) groups in analogs .

- Trifluoromethyl Positioning : All compounds retain the -CF₃ group at position 5, which enhances metabolic stability and lipophilicity in agrochemical applications .

Research Findings and Challenges

Biological Activity

3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine is a compound of significant interest in pharmacology and agricultural chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and potential applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group, an ethynyl group, and a trifluoromethyl group. The presence of these functional groups enhances its lipophilicity and biological interactions. The trifluoromethyl moiety is particularly noteworthy as it improves the compound's ability to penetrate biological membranes and interact with various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar trifluoromethylpyridine structures have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism appears to involve interference with bacterial membrane integrity and function.

Insecticidal Activity

The compound has been evaluated for its potential as an insecticide. Studies suggest that it can effectively target specific insect pests, making it a candidate for agricultural applications . The trifluoromethyl group contributes to its insecticidal properties by enhancing the interaction with insect receptors.

The biological activity of this compound is attributed to its ability to bind selectively to biological targets, including enzymes and receptors. The hydrophobic nature of the compound allows it to interact effectively with lipid membranes, facilitating its entry into cells and subsequent action on intracellular targets .

Case Study: Antibacterial Efficacy

A study conducted on derivatives of this compound revealed that modifications to the ethynyl group significantly impacted antibacterial potency. The most effective derivatives demonstrated IC50 values in the low nanomolar range against MRSA .

Table: Comparative Biological Activities

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 0.36 | |

| Similar Trifluoromethyl Derivative | Insecticidal | N/A | |

| Other Pyridine Derivative | Antimicrobial | 1.8 |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Alkyne Formation : Utilizing coupling reactions to introduce the ethynyl group.

- Halogenation : Employing chlorination techniques to introduce the chloro substituent.

- Trifluoromethylation : Applying specialized reagents for the introduction of the trifluoromethyl group.

These methods allow for the efficient production of the compound while maintaining high yields and purity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine?

- Methodological Answer : The synthesis typically involves halogenation and ethynylation steps. For example, chlorination of a pyridine precursor (e.g., 2-ethynyl-5-(trifluoromethyl)pyridine) using reagents like POCl₃ or PCl₅ under reflux conditions can introduce the chlorine substituent at position 3 . Ethynyl groups are often introduced via Sonogashira coupling using palladium catalysts, with trimethylsilylacetylene as a precursor followed by desilylation . Key challenges include controlling regioselectivity and avoiding side reactions from the electron-withdrawing trifluoromethyl group.

Q. How can spectroscopic techniques characterize structural features of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., chlorine at C3, ethynyl at C2). The deshielded proton adjacent to the trifluoromethyl group (C5) appears as a distinct singlet .

- FT-IR : Peaks at ~3300 cm⁻¹ (C≡C-H stretch) and 2100–2260 cm⁻¹ (C≡C stretch) confirm the ethynyl group. The trifluoromethyl group shows strong C-F stretches near 1100–1250 cm⁻¹ .

- X-ray crystallography : Resolves bond angles and steric effects, particularly the planar pyridine ring and spatial arrangement of substituents .

Q. What precautions are necessary for handling and storage?

- Methodological Answer : Due to its irritant properties (Skin Irrit. Category 2) and potential respiratory hazards (STOT SE 3), use N95 masks, gloves, and fume hoods. Store in airtight containers at 2–8°C, away from oxidizers. Combustible solids (Storage Class Code 11) require fireproof cabinets .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in substitution reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict reactive sites. For example, the chlorine atom at C3 is susceptible to nucleophilic substitution due to adjacent electron-withdrawing groups (CF₃ and ethynyl), which polarize the ring. Exact-exchange functionals improve accuracy in thermochemical predictions (e.g., atomization energies with <3 kcal/mol deviation) .

Q. What strategies address contradictions in reported reaction yields for Suzuki-Miyaura coupling with this compound?

- Methodological Answer : Discrepancies may arise from catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent polarity (THF vs. DMF), or boronic acid activation. Systematic optimization includes:

- Screening ligands (e.g., XPhos) to stabilize oxidative addition intermediates.

- Using microwave-assisted synthesis to reduce side-product formation.

- Validating purity via HPLC-MS to distinguish between low conversion and byproduct interference .

Q. How can structural analogs be designed to enhance biological activity (e.g., antitumor properties)?

- Methodological Answer : Replace the ethynyl group with bioisosteres (e.g., azide or amino groups) to improve solubility while retaining π-π stacking interactions. Introduce electron-donating substituents (e.g., -NH₂ at C2) to modulate binding with kinase targets. Molecular docking (AutoDock Vina) against receptors like EGFR or VEGFR-2 identifies analogs with higher binding affinity .

Q. What mechanistic insights explain the stability of the trifluoromethyl group under oxidative conditions?

- Methodological Answer : The CF₃ group’s stability arises from strong C-F bonds (485 kJ/mol) and inductive effects that resist electrophilic attack. Radical scavenging experiments (using TEMPO) confirm that oxidation pathways require harsh conditions (e.g., KMnO₄/H₂SO₄ at 100°C). Stability is further validated via TGA-DSC, showing decomposition >250°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.